molecular formula C33H41N3O10S2 B1667775 Brecanavir CAS No. 313682-08-5

Brecanavir

Katalognummer B1667775
CAS-Nummer: 313682-08-5
Molekulargewicht: 703.8 g/mol
InChI-Schlüssel: JORVRJNILJXMMG-OLNQLETPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brecanavir (INN; codenamed GW640385) is a protease inhibitor which has been studied for the treatment of HIV . In December 2006, its developer, GlaxoSmithKline discontinued further development because of insurmountable issues regarding formulation .


Molecular Structure Analysis

Brecanavir has a molecular formula of C33H41N3O10S2 . Its average mass is 703.823 Da and its monoisotopic mass is 703.223328 Da . The structure of Brecanavir was established using X-ray and spectral analysis .


Physical And Chemical Properties Analysis

Brecanavir has a chemical formula of C33H41N3O10S2 . Its average mass is 703.823 Da and its monoisotopic mass is 703.223328 Da . It is a known substrate of CYP450 3A4 .

Wissenschaftliche Forschungsanwendungen

In Vitro Antiviral Activity

Brecanavir, identified as a novel tyrosyl-based arylsulfonamide, has been evaluated for its potent anti-HIV activity in several in vitro assays. It demonstrates effective inhibition of HIV-1 in cell culture assays and is active against HIV strains utilizing different coreceptors. Interestingly, Brecanavir remains effective in the presence of human serum and shows synergistic or additive effects when combined with other antiretrovirals (Hazen et al., 2007).

Pharmacokinetics in Humans

A study explored the safety and pharmacokinetics of Brecanavir in a human clinical trial setting. This phase I study revealed that Brecanavir was well tolerated, and its absorption profile suggested potential effectiveness against PI-resistant HIV when combined with other drugs like ritonavir (Ford et al., 2006).

Efficacy Against Multi-PI-Resistant HIV-1

Further research indicated Brecanavir's potent antiviral activity against multi-protease inhibitor-resistant HIV-1. A study highlighted its effectiveness in HIV-1-infected patients harboring both PI-sensitive and PI-resistant virus (Lalezari et al., 2007).

Potential in HIV Treatment

Brecanavir's pharmacokinetic and safety profile in combination with ritonavir supports its ongoing investigation for HIV-1 infection treatment. Its effectiveness against various multiprotease inhibitor-resistant viruses has been demonstrated in healthy subjects (Reddy et al., 2007).

Metabolic Stability Studies

A study on deuterated analogs of Brecanavir explored its metabolic stability. This research aimed to understand the impact of deuterium on Brecanavir's pharmacokinetic properties (Velthuisen et al., 2013).

Resistance and Viral Pathways

Brecanavir, along with other protease inhibitors, was reviewed for its genotypic and phenotypic resistance determinants in HIV therapy. This study highlights the drug's promising in-vitro activity against viral strains resistant to other protease inhibitors and its role in HIV treatment regimens (De Luca, 2007).

Repurposing for COVID-19 Treatment

A computational study based on molecular topology suggested the potential of repurposing Brecanavir for treating COVID-19. This study identified Brecanavir as a candidate for inhibiting the SARS-CoV-2 virus, indicating its possible therapeutic application beyond HIV (Gálvez et al., 2020).

Synthesis for HIV Protease Inhibitors

Research on the synthesis of the bis-tetrahydrofuran alcohol of Brecanavir has been conducted to improve its production. This efficient synthesis process is crucial for developing HIV protease inhibitors like Brecanavir and Darunavir, highlighting the ongoing advancements in the drug's formulation (Black et al., 2008).

Eigenschaften

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORVRJNILJXMMG-OLNQLETPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185296
Record name Brecanavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Brecanavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles.
Record name Brecanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brecanavir

CAS RN

313682-08-5
Record name Brecanavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313682-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brecanavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brecanavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04887
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brecanavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRECANAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E367I8C7FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brecanavir
Reactant of Route 2
Brecanavir
Reactant of Route 3
Brecanavir
Reactant of Route 4
Reactant of Route 4
Brecanavir
Reactant of Route 5
Brecanavir
Reactant of Route 6
Brecanavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.